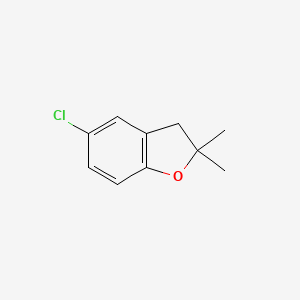

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

Overview

Description

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported for the preparation of benzofuran derivatives, which can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized benzofuran derivatives.

Scientific Research Applications

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria by targeting bacterial enzymes . Additionally, the compound’s anticancer activity may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:

2,3-Dihydrobenzofuran: Lacks the chlorine and methyl substituents, resulting in different chemical and biological properties.

5-Chloro-2,3-dihydrobenzofuran: Similar structure but without the dimethyl groups, which may affect its reactivity and applications.

2,2-Dimethyl-2,3-dihydrobenzofuran:

The presence of the chlorine atom and two methyl groups in 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran makes it unique compared to these similar compounds, potentially offering distinct advantages in terms of reactivity and biological activity .

Biological Activity

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran (commonly referred to as 5-Chloro-DMBF) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 5-Chloro-DMBF, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-Chloro-DMBF is C11H13ClO. Its structure includes a benzofuran ring, which is known for its biological significance. The presence of chlorine in the structure enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

5-Chloro-DMBF has been studied for its antimicrobial properties against various pathogens. A review of benzofuran derivatives indicated that compounds with similar structures exhibit significant antimicrobial activity.

In vitro studies have demonstrated that 5-Chloro-DMBF can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is thought to involve disruption of cellular processes through interaction with bacterial enzymes or cell membranes.

2. Anticancer Activity

The anticancer potential of benzofuran derivatives has been widely reported. Research indicates that compounds similar to 5-Chloro-DMBF exhibit cytotoxic effects against various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.0 | |

| A549 (Lung Cancer) | 6.5 | |

| PC-3 (Prostate Cancer) | 7.2 |

The anticancer activity is attributed to the ability of 5-Chloro-DMBF to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cancer progression.

The biological activity of 5-Chloro-DMBF can be explained through its reactivity with nucleophiles due to the electrophilic nature of its chlorine atom and carbonyl groups. This reactivity allows it to form covalent bonds with biomolecules such as proteins and nucleic acids, potentially disrupting normal cellular functions.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of benzofuran derivatives, 5-Chloro-DMBF was tested against a panel of bacterial strains. The results showed that it had a significant inhibitory effect on S. aureus, with an MIC comparable to standard antibiotics like ciprofloxacin. This suggests that modifications in the benzofuran scaffold can enhance antimicrobial potency.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzofuran derivatives highlighted that 5-Chloro-DMBF exhibited selective cytotoxicity against MCF-7 cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy, making it a candidate for further development as an anticancer agent.

Properties

IUPAC Name |

5-chloro-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTJGPBNILANTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600553 | |

| Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78027-51-7 | |

| Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.